molecular formula C22H21N5O4 B2822301 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-42-9

2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2822301
CAS RN: 898422-42-9
M. Wt: 419.441
InChI Key: RURASTOSWGKQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Analysis

Research on related purine derivatives has demonstrated the importance of studying tautomerism, which can influence the compound's physical and chemical properties. For example, a study by Beagley et al. (1995) explored the tautomeric forms of dihydropurine derivatives, highlighting the significant differences in hydrogen bonding and conjugation patterns between the tautomers (Beagley et al., 1995). This type of research is crucial for understanding how variations in molecular structure can affect the compound's behavior and interactions.

Synthesis and Chemical Reactivity

Another essential aspect of scientific research applications involves the synthesis of carboxamide derivatives and their evaluation for various activities. For instance, Deady et al. (2003) synthesized a series of carboxamide derivatives of benzo[b][1,6]naphthyridines and assessed their cytotoxic activity against different cancer cell lines, showing potent cytotoxicity in some cases (Deady et al., 2003). This research indicates the potential for designing new anticancer agents based on the modification of purine and carboxamide structures.

Electrochromic and Photoluminescence Properties

The development of novel materials with specific electronic or optical properties is another application area. Chang and Liou (2008) investigated aromatic polyamides with dimethoxy-substituted triphenylamine (TPA) units for their electrochromic and photoluminescence properties, revealing strong UV-vis absorption and excellent thermal stability (Chang & Liou, 2008). Such studies contribute to the development of new materials for electronic and optoelectronic applications.

Antimicrobial and Antiviral Activity

The synthesis and biological evaluation of new compounds for antimicrobial and antiviral activities is a critical research area. Srivastava et al. (1977) synthesized a series of thiazole C-nucleosides and tested them for antiviral activity, demonstrating the potential for discovering new therapeutic agents (Srivastava et al., 1977).

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-11-8-9-13(10-12(11)2)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)14-6-5-7-15(30-3)18(14)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURASTOSWGKQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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